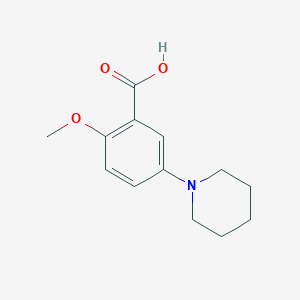

2-Methoxy-5-(piperidin-1-yl)benzoic acid

Description

Pharmacophoric Significance of Benzoic Acid Scaffolds in Chemical Biology

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in medicinal chemistry. researchgate.netresearchgate.net Its prevalence stems from the versatile chemical properties of the carboxyl group, which can act as a hydrogen bond donor and acceptor, and can exist as a charged carboxylate anion at physiological pH. This allows it to form strong interactions, such as salt bridges, with positively charged residues like arginine or lysine (B10760008) in the active sites of biological targets. evitachem.com This anchoring ability makes the benzoic acid moiety a powerful pharmacophore—a molecular feature responsible for a drug's biological activity.

The aromatic ring of the scaffold also provides a rigid framework that can be readily modified with various substituents to fine-tune a molecule's steric, electronic, and lipophilic properties. This modulation allows for the optimization of a compound's binding affinity, selectivity, and pharmacokinetic profile. evitachem.commdpi.com Benzoic acid and its derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating their significance in drug discovery. researchgate.netresearchgate.net For instance, they are found in local anesthetics, antifungals, and drugs targeting complex diseases like cancer. researchgate.netslideshare.netcymitquimica.com Research has identified substituted benzoic acid derivatives as potent inhibitors of various enzymes, including protein phosphatases, highlighting their therapeutic potential. uni.lu

Table 1: Examples of Drugs Containing a Benzoic Acid Scaffold

| Drug Name | Therapeutic Class | Function of Benzoic Acid Moiety |

|---|---|---|

| Aspirin | Anti-inflammatory | Acts as a prodrug for salicylate, which inhibits cyclooxygenase (COX) enzymes. |

| Furosemide | Diuretic | The carboxylic acid group is crucial for its binding to the Na-K-Cl cotransporter. researchgate.net |

| Bexarotene | Anticancer | The benzoic acid group interacts with the retinoid X receptor (RXR). researchgate.net |

This table provides examples of well-known drugs that feature the benzoic acid scaffold to illustrate its broad applicability in medicine.

Role of Piperidine (B6355638) Moieties in Modulating Ligand-Target Interactions

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.govunisi.it Its inclusion in a drug molecule can significantly influence its properties and its interactions with biological targets. The nitrogen atom in the piperidine ring is typically basic, allowing it to form ionic interactions or hydrogen bonds with target proteins, which can be critical for binding affinity.

Furthermore, the piperidine ring is a non-planar, flexible structure that can adopt various conformations, most commonly a "chair" conformation. This conformational flexibility allows the molecule to adapt its shape to fit optimally into a binding pocket. The ring also serves as a versatile scaffold for introducing substituents, which can project into different vectors in three-dimensional space to probe for additional interactions with the target, thereby enhancing potency and selectivity. nih.gov Piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring their importance in drug design. nih.govscbt.comgoogle.com

Table 2: Examples of Drugs Containing a Piperidine Moiety

| Drug Name | Therapeutic Class | Role of Piperidine Moiety |

|---|---|---|

| Donepezil | Alzheimer's Disease Treatment | The piperidine ring is a key part of the structure that binds to acetylcholinesterase. google.com |

| Fexofenadine | Antihistamine | The piperidine group is essential for its interaction with the H1 histamine (B1213489) receptor. google.com |

| Meperidine | Analgesic (Opioid) | The piperidine core is a classic feature of many opioid analgesics, interacting with opioid receptors. google.com |

This table showcases prominent drugs containing a piperidine ring, highlighting its diverse roles in pharmacology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1011366-26-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-methoxy-5-piperidin-1-ylbenzoic acid |

InChI |

InChI=1S/C13H17NO3/c1-17-12-6-5-10(9-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) |

InChI Key |

IICPEBHWLVCILJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCCC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Piperidin 1 Yl Benzoic Acid

Retrosynthetic Strategies for Substituted Benzoic Acids

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.com For 2-Methoxy-5-(piperidin-1-yl)benzoic acid, the primary disconnections involve the carbon-nitrogen (C-N) bond of the piperidine (B6355638) group and the carbon-carbon (C-C) bond implicit in the carboxylic acid functionality.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: C-N Disconnection First. The most logical primary disconnection is the C-N bond between the benzene (B151609) ring and the piperidine moiety. This bond is typically formed late in the synthesis via a nucleophilic aromatic substitution or a transition-metal-catalyzed coupling reaction. This disconnection leads to a key intermediate, a di-substituted benzoic acid (e.g., 2-methoxy-5-halobenzoic acid or a related derivative), and piperidine. This is often the preferred strategy as the directing effects of the methoxy (B1213986) and carboxylic acid groups can be strategically utilized.

Pathway B: Carboxylic Acid Precursor. An alternative approach involves envisioning the carboxylic acid group arising from the oxidation of a precursor functional group, such as a methyl or benzyl (B1604629) group. leah4sci.compatsnap.com For instance, the target molecule could be derived from 1-methoxy-4-(piperidin-1-yl)-2-methylbenzene. This strategy's feasibility depends on the compatibility of the piperidinyl group with the oxidation conditions required to form the carboxylic acid.

The directing effects of the substituents are a critical consideration in retrosynthesis. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director for electrophilic aromatic substitution. wikipedia.orgquora.com These electronic properties heavily influence the order of bond formations in the forward synthesis to achieve the desired 1,2,4-substitution pattern.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis routes can be proposed. These routes often involve multiple steps, key coupling reactions, and various functional group interconversions.

Multi-Step Synthesis Routes

A common and logical multi-step synthesis would commence from a readily available substituted benzene derivative. A plausible route starts with 2-amino-5-methoxybenzoic acid, a commercially available compound. chemicalbook.com

Route 1: From 2-Amino-5-methoxybenzoic acid

Diazotization and Halogenation: The amino group of 2-amino-5-methoxybenzoic acid can be converted to a diazonium salt, which can then be displaced by a halide (e.g., bromo or iodo) in a Sandmeyer or related reaction. This would yield 2-halo-5-methoxybenzoic acid.

Protection of the Carboxylic Acid: To prevent unwanted side reactions during the subsequent C-N bond formation, the carboxylic acid is often protected, typically as an ester (e.g., a methyl or ethyl ester).

C-N Bond Formation: The resulting 2-halo-5-methoxybenzoate ester can then be coupled with piperidine.

Deprotection: The final step would be the hydrolysis of the ester to reveal the carboxylic acid, yielding the target molecule.

Route 2: Starting from m-Methoxybenzoic acid

Nitration: Nitration of m-methoxybenzoic acid can introduce a nitro group. The directing effects of the methoxy (ortho, para) and carboxylic acid (meta) groups would need to be carefully considered to achieve the desired regiochemistry. Nitration of m-methoxybenzoic acid could potentially lead to 2-nitro-5-methoxybenzoic acid.

Reduction: The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation. This would form 2-amino-5-methoxybenzoic acid, which can then follow Route 1.

Key Coupling Reactions

The formation of the C-N bond between the aromatic ring and piperidine is a pivotal step in the synthesis of this compound. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orglibretexts.org

The general transformation is as follows:

Ar-X + H-N(CH₂)₅ → Ar-N(CH₂)₅ + HX

Where:

Ar-X is the aryl halide (or triflate).

H-N(CH₂)₅ is piperidine.

A palladium catalyst and a suitable ligand are required.

The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), and an appropriate solvent like toluene (B28343) or dioxane. rsc.orgacs.org The choice of ligand is crucial for the reaction's success and can range from bulky electron-rich phosphines to N-heterocyclic carbenes (NHCs). rsc.orgnih.gov

| Parameter | Description | References |

| Catalyst | Palladium(0) or Palladium(II) precatalysts are commonly used. | wikipedia.orgrsc.orgacs.org |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the catalytic cycle. | rsc.orgnih.gov |

| Base | A strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is necessary to deprotonate the amine. | libretexts.orgacs.org |

| Solvent | Aprotic solvents such as toluene, dioxane, or THF are typically used. | libretexts.orgrsc.org |

| Aryl Halide | Aryl bromides and iodides are generally more reactive than aryl chlorides. Aryl triflates are also effective coupling partners. | wikipedia.orgacs.org |

Functional Group Transformations

Throughout the synthesis, several functional group interconversions may be necessary. imperial.ac.uk

Protection/Deprotection of Carboxylic Acids: As mentioned, the carboxylic acid group is often protected as an ester to prevent it from interfering with reactions targeting other parts of the molecule. Common protecting groups include methyl, ethyl, or benzyl esters. Deprotection is typically achieved by acid- or base-catalyzed hydrolysis. wikipedia.org

Conversion of Amino Groups: The conversion of an amino group to a diazonium salt is a versatile transformation that allows for the introduction of a wide range of other functional groups, including halogens (via the Sandmeyer reaction), hydroxyl groups, and others.

Reduction of Nitro Groups: The reduction of a nitro group to a primary amine is a fundamental transformation in aromatic chemistry. This is commonly accomplished using catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst) or with reducing agents like tin(II) chloride or iron in acidic media.

Exploration of Alternative Synthetic Pathways

While the routes described above represent logical and well-precedented approaches, other synthetic strategies could also be considered.

One alternative involves a change in the order of bond constructions. For instance, the piperidine moiety could be introduced prior to the establishment of the carboxylic acid. This might involve the Buchwald-Hartwig amination of a simpler aryl halide, such as 1-bromo-4-methoxybenzene, followed by functionalization at the 2-position. However, introducing a substituent at the position ortho to the methoxy group and meta to the piperidinyl group can be challenging due to steric hindrance and directing group effects.

Another potential pathway could involve a nucleophilic aromatic substitution (SNAr) reaction. If the benzene ring is sufficiently activated by electron-withdrawing groups, a direct displacement of a leaving group (like a halide or a nitro group) by piperidine could be possible. However, in the case of this compound, the electronic character of the methoxy group does not strongly favor this type of reaction at the desired position.

Finally, the use of organometallic reagents, such as an organolithium or Grignard reagent, could be explored for the introduction of the carboxylic acid group via carboxylation with carbon dioxide. wikipedia.org This would require the initial formation of an arylmetal species from a corresponding aryl halide. The compatibility of the other functional groups on the ring with these highly reactive organometallic intermediates would be a critical consideration.

Chemical Reactivity and Derivatization Studies of 2 Methoxy 5 Piperidin 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and other related functionalities.

The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines, which tend to deprotonate the carboxylic acid to form a less reactive carboxylate salt. mdpi.com To overcome this, coupling agents are frequently employed to activate the carboxylic acid. A series of benzamide (B126) derivatives have been synthesized by reacting substituted benzoic acids with piperidine (B6355638), morpholine (B109124), or pyrrolidine. mdpi.comcambridgemedchemconsulting.com This is typically achieved by first converting the benzoic acid to a more reactive intermediate, such as an acid chloride or an activated ester, followed by reaction with the desired amine. mdpi.com For instance, the synthesis of benzamide derivatives can be achieved by first reacting the benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) in the presence of pyridine (B92270) to form an activated ester. mdpi.comcambridgemedchemconsulting.com This intermediate is then reacted with the amine to yield the final amide product. mdpi.com

Similarly, esterification can be achieved through various methods. While direct Fischer esterification with an alcohol under acidic conditions is a common method, alternative approaches may be employed, especially when sensitive functional groups are present in the molecule.

The following table summarizes common reagents used for the derivatization of the carboxylic acid functionality.

| Reagent/Condition | Product | Reference |

| Amine, Coupling Agent (e.g., NHS-TFA, Pyridine) | Amide | mdpi.comcambridgemedchemconsulting.com |

| Alcohol, Acid Catalyst | Ester |

Transformations of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring offers another avenue for chemical modification, primarily through demethylation to reveal a phenolic hydroxyl group. This transformation is significant as the resulting phenol (B47542) can exhibit different biological activities and provides a new handle for further derivatization.

A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comunisi.itnih.govmdma.ch This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.comnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures, followed by a gradual warming to room temperature. chem-station.com The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the corresponding phenol. While BBr₃ is highly effective, it is also sensitive to moisture and requires careful handling. chem-station.com

Alternative demethylating agents include strong protic acids like 47% hydrobromic acid (HBr), often heated with the substrate. chem-station.com Another approach involves the use of thiolates, such as sodium alkylthiolate, which can be generated in situ to avoid the use of foul-smelling thiols. researchgate.net

The table below outlines reagents for the demethylation of the methoxy group.

| Reagent/Condition | Product | Reference |

| Boron Tribromide (BBr₃), Dichloromethane | Phenol | chem-station.comunisi.itnih.govmdma.ch |

| 47% Hydrobromic Acid (HBr), Heat | Phenol | chem-station.com |

| Sodium Alkylthiolate, NMP or DMSO | Phenol | researchgate.net |

Chemical Modifications of the Piperidine Ring

The piperidine ring in 2-methoxy-5-(piperidin-1-yl)benzoic acid is a versatile scaffold that can undergo various modifications to explore structure-activity relationships. These modifications can include N-alkylation, N-acylation, and even more complex transformations involving the ring itself.

The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated or acylated. nih.gov For example, N-alkylation can be achieved by reacting with alkyl halides. The piperidine nitrogen can also undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.gov

Furthermore, the piperidine ring can be a template for the synthesis of more complex, bridged bicyclic structures. nih.gov These rigidified analogs can provide valuable insights into the conformational requirements for biological activity.

The piperidine ring itself can also be a site for oxidation. The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like peracetic acid. google.comunipi.it

The following table summarizes some possible modifications of the piperidine ring.

| Reagent/Condition | Product | Reference |

| Alkyl Halide | N-Alkyl Piperidinium Salt | nih.gov |

| Acyl Chloride/Anhydride | N-Acyl Piperidine | nih.gov |

| Peracetic Acid | Piperidine N-oxide | google.comunipi.it |

Development of Structurally Related Analogs for Research

The development of structurally related analogs of this compound is a key strategy in medicinal chemistry to optimize biological activity, improve pharmacokinetic properties, and understand structure-activity relationships (SAR). This involves systematic modifications of the different parts of the molecule.

One common strategy is the synthesis of a series of benzamide derivatives by coupling the carboxylic acid with various amines. mdpi.comcambridgemedchemconsulting.comnih.gov This allows for the exploration of different substituents on the amide nitrogen.

Another approach is the bioisosteric replacement of the piperidine ring. enamine.netresearchgate.netresearchgate.net Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to modulate the properties of a molecule. For example, the piperidine ring could be replaced with other cyclic amines like morpholine or piperazine, or with more constrained bicyclic systems to alter properties such as lipophilicity and metabolic stability. enamine.netresearchgate.netresearchgate.net

The synthesis of analogs often involves multi-step sequences. For example, a series of benzoylpiperidine derivatives can be prepared where the final step is the deprotection of a methoxy group using boron tribromide to yield the corresponding phenolic compounds. unisi.it

Structural Elucidation and Advanced Analytical Characterization of 2 Methoxy 5 Piperidin 1 Yl Benzoic Acid

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to verifying the molecular structure of 2-Methoxy-5-(piperidin-1-yl)benzoic acid, confirming the presence and connectivity of its key functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the piperidine (B6355638) ring. The protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group would present as a sharp singlet around δ 3.8-4.0 ppm. The piperidine ring protons would exhibit broad, overlapping multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). A very broad singlet corresponding to the carboxylic acid proton would also be expected at a downfield shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. This would include signals for the carbonyl carbon of the carboxylic acid (δ > 165 ppm), the aromatic carbons (δ 100-160 ppm), the methoxy carbon (around δ 55-60 ppm), and the aliphatic carbons of the piperidine ring (δ 20-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may not represent exact experimental results.

| Atom Type | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~168-172 |

| Aromatic C-H | ~6.8-7.5 (m) | ~110-130 |

| Aromatic C-O | - | ~155-160 |

| Aromatic C-N | - | ~145-150 |

| Aromatic C-COOH | - | ~120-125 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~56 |

| Piperidine (α-CH₂) | ~3.0-3.3 (m) | ~50 |

| Piperidine (β, γ-CH₂) | ~1.5-1.8 (m) | ~24-26 |

HRMS is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₃H₁₇NO₃), the expected monoisotopic mass is approximately 235.1208 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 236.1281 or the deprotonated molecule [M-H]⁻ at m/z 234.1136. The high precision of this technique allows for the unambiguous confirmation of the molecular formula. For a related isomer, 2-methoxy-4-(piperidin-1-yl)benzoic acid, predicted collision cross section values, which relate to the ion's shape, have been calculated for various adducts. uni.lu

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show several characteristic absorption bands. Drawing parallels with benzoic acid and its derivatives, key peaks would include:

A very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. docbrown.info

A strong C=O (carbonyl) stretching vibration for the carboxylic acid, typically appearing in the range of 1680-1710 cm⁻¹ for aromatic acids. spectroscopyonline.com

C-O stretching vibrations for the acid and ether functionalities between 1200 and 1320 cm⁻¹. spectroscopyonline.com

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

C-H stretching bands for the aromatic and aliphatic portions just below and just above 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether / Acid | C-O stretch | 1200-1320 |

| Amine | C-N stretch | 1180-1220 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

HPLC is the standard method for assessing the purity of non-volatile organic compounds like this compound. A typical method would involve reversed-phase chromatography. While a specific method for this compound is not published, a general approach can be outlined based on methods for similar aromatic acids. google.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Acids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 230 or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by mapping atomic positions in three-dimensional space. This technique would not only confirm the connectivity of the atoms but also reveal the molecule's conformation, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. To date, no public crystal structure for this compound has been deposited in crystallographic databases. If a suitable single crystal could be grown, this analysis would provide unparalleled detail about its solid-state architecture.

Computational Chemistry and in Silico Modeling of 2 Methoxy 5 Piperidin 1 Yl Benzoic Acid

Quantum Mechanical Studies for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 2-Methoxy-5-(piperidin-1-yl)benzoic acid, Density Functional Theory (DFT) is a commonly employed method. These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.

Subsequent to optimization, a variety of electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For aromatic compounds like this compound, the HOMO is often localized on the electron-rich aromatic ring and the piperidine (B6355638) moiety, while the LUMO may be distributed over the carboxylic acid group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Regions of positive potential (blue) are usually found around hydrogen atoms, particularly the acidic proton of the carboxylic acid, highlighting sites for nucleophilic interaction.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated biological environment, such as a water box or a lipid bilayer. rsc.org MD simulations track the movements of atoms over time, governed by a force field that approximates the potential energy of the system.

Furthermore, MD can be used to study the interaction of the compound with its environment. For instance, simulations in a water box can reveal the hydration shell around the molecule and the stability of intramolecular hydrogen bonds. When placed in a simulated cell membrane, MD can predict how the molecule partitions into the lipid bilayer, its preferred orientation, and its potential to permeate the membrane. rsc.org

Prediction of Pharmacologically Relevant Molecular Descriptors

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of drugs. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. matrixscientific.comquenchlifesciences.comnih.gov TPSA is a good predictor of oral bioavailability and blood-brain barrier penetration. nih.gov

For this compound, the polar atoms contributing to the TPSA are the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups, and the nitrogen atom of the piperidine ring. Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell membrane permeability. nih.gov The calculated TPSA for this compound suggests it would have good oral bioavailability.

Lipophilicity (LogP) Profiling

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). uni.lu A balanced LogP is essential for a drug to be able to pass through lipid cell membranes and also be sufficiently soluble in aqueous environments like blood plasma.

While no experimental LogP value is readily available for this compound, computational methods can provide reliable predictions. For the isomeric compound 2-methoxy-4-(piperidin-1-yl)benzoic acid, a predicted XlogP of 2.4 is reported. nih.gov Given the structural similarity, the LogP of this compound is expected to be in a similar range, indicating a favorable balance between hydrophilicity and lipophilicity for drug-like properties.

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| TPSA | 58.7 Ų | Suggests good oral bioavailability |

| LogP | ~2.4 | Indicates balanced lipophilicity |

Molecular Docking Investigations for Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds against a known drug target and to understand the molecular basis of a drug's mechanism of action.

Given its structure, this compound could be docked into the active sites of various enzymes or receptors. For example, based on the presence of the benzoic acid moiety, it could be a candidate for targets that bind acidic ligands. A hypothetical docking study could involve a target such as a cyclooxygenase (COX) enzyme or a G-protein coupled receptor.

In such a study, the compound would be placed in the binding pocket of the protein, and its conformation and orientation would be optimized to maximize favorable interactions. These interactions could include hydrogen bonds between the carboxylic acid and polar residues in the active site, and hydrophobic interactions between the aromatic and piperidine rings and nonpolar residues. The docking score, an estimation of the binding affinity, would be calculated to rank its potential as an inhibitor or ligand.

Table 3: Hypothetical Molecular Docking Results for this compound against a Cyclooxygenase (COX) Enzyme

| Parameter | Result |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score | -8.5 kcal/mol |

| Key Interactions | Hydrogen bond with Arg120, Hydrophobic interactions with Val523, Ala527 |

Biological Target Engagement and Mechanistic Investigations of 2 Methoxy 5 Piperidin 1 Yl Benzoic Acid

Enzyme Modulation Studies

The structural framework of 2-Methoxy-5-(piperidin-1-yl)benzoic acid suggests a potential for interaction with various enzymes, a hypothesis supported by studies on similar molecules.

Derivatives of benzoic acid are well-established as modulators of enzyme activity. icm.edu.plresearchgate.net For instance, a structurally analogous compound, 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid , which differs by the inclusion of a sulfonyl group, is a known inhibitor of ERAP2, an endoplasmic reticulum zinc-binding aminopeptidase. evitachem.com Another related series, 4-methoxy-3-(piperidin-4-yl)oxy benzamides , has been identified as potent inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov

In studies on these related compounds, inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance required to inhibit a biological process by 50%. The investigation of 4-methoxy-3-(piperidin-4-yl)oxy benzamides involved radiolabeled choline chloride uptake experiments in HEK293 cells that were stably transfected with a human CHT mutant. nih.gov A compound was classified as an inhibitor if more than 50% of basal activity was inhibited at a 5 µM concentration. nih.gov

| Compound ID | Structural Modification | CHT Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 10m (ML352) | 3-(N-methylpiperidin-4-yl)oxy substituent | 0.76 | nih.gov |

| 10q | 3-(2-(piperidin-1-yl)ethoxy) substituent | 0.53 | nih.gov |

| 10r | 3-(2-morpholinoethoxy) substituent | 1.77 | nih.gov |

| 10l | Removal of isopropyl group from piperidine (B6355638) ether | Less Active | nih.gov |

Enzyme inhibition can occur through various mechanisms, including allosteric regulation, where an inhibitor binds to a site on the enzyme distinct from the active site. This binding event induces a conformational change that alters the enzyme's activity.

The related compound, 4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid , demonstrates an uncompetitive mechanism of inhibition against the enzyme ERAP2. evitachem.com This suggests it binds to a site near the catalytic center that is different from the binding sites of previously identified inhibitors, a hallmark of allosteric regulation. evitachem.com Similarly, studies on the CHT inhibitor ML352 (a benzamide analog) found it to be a potent inhibitor at both low (100 nM) and high (10 µM) concentrations of choline, which is consistent with a noncompetitive inhibition mechanism, another form of allosteric modulation. nih.gov These examples indicate that the this compound scaffold could potentially act as an allosteric modulator of target enzymes.

Receptor Interaction Analysis

The presence of the (methoxyphenyl)piperidine moiety in the target compound is a common feature in ligands for various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) and adrenergic receptors. nih.govnih.gov

To determine the affinity of a compound for a specific receptor, radioligand binding assays are commonly employed. These assays measure the displacement of a known radioactive ligand from the receptor by the test compound. The affinity is typically expressed as the inhibition constant (Ki).

While direct binding data for this compound is unavailable, studies on arylpiperazine derivatives provide insight into potential receptor targets. For example, a series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed significant binding affinity for alpha1-adrenergic receptors, with Ki values ranging from 22 nM to 250 nM. nih.gov Other (2-methoxyphenyl)piperazine derivatives have been evaluated for their affinity to 5-HT1A serotonin receptors, demonstrating high affinity with Ki values in the nanomolar range. nih.gov

| Compound Class | Receptor Target | Affinity (Ki) Range | Reference |

|---|---|---|---|

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A Receptor | 0.12 - 0.63 nM | nih.gov |

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Alpha1-Adrenergic Receptor | 22 - 250 nM | nih.gov |

Following the determination of binding affinity, functional assays are crucial to characterize the compound's effect on the receptor—whether it acts as an agonist (activator) or an antagonist (blocker). For GPCRs, these assays can measure changes in downstream signaling molecules, such as cyclic AMP (cAMP) or intracellular calcium levels.

In studies of (2-methoxyphenyl)piperazine derivatives with high affinity for 5-HT1A receptors, compounds were further evaluated for their antagonist activity at alpha1-adrenergic receptors to assess selectivity. nih.gov Several high-affinity 5-HT1A ligands were found to be devoid of antagonist activity at alpha1-adrenergic receptors, highlighting the potential for developing selective agents. nih.gov Functional assays for CHT inhibitors involved measuring the uptake of radiolabeled choline in cells, directly quantifying the functional impact of the inhibitor on the transporter's activity. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By comparing this compound to the related compounds discussed, a hypothetical SAR can be constructed.

Role of the Benzoic Acid: The carboxylic acid group is a key feature. In many enzyme inhibitors, this group can act as a crucial hydrogen bond donor/acceptor or a metal-chelating group within the active site. The conversion of the carboxylic acid to a benzamide, as seen in the CHT inhibitors, retains activity, suggesting some flexibility is tolerated at this position, although it may alter the specific interactions and target profile. nih.gov

Impact of the Linker: The direct attachment of the piperidine nitrogen to the benzene (B151609) ring in the target compound contrasts with the ether linkage (-O-) in the CHT inhibitors nih.gov or the sulfamoyl linker (-SO₂NH-) in an ERAP2 inhibitor analog. evitachem.com These linkers significantly influence the molecule's geometry, flexibility, and electronic properties, which in turn dictates target specificity and potency.

Substitution Pattern on the Phenyl Ring: The 2-methoxy, 5-piperidine substitution pattern on the target compound is critical. Shifting substituents can dramatically alter activity. For example, in a series of benzoic acid derivatives, moving a methyl group from an ortho to a meta position was shown to increase predicted bioactivity. icm.edu.pl Similarly, in the development of CHT inhibitors, moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov

Piperidine Moiety: This saturated heterocycle often serves to increase solubility and occupy hydrophobic pockets in target proteins. Modifications, such as the N-methylation of the piperidine in the potent CHT inhibitor ML352, were found to be equipotent with an isopropyl-substituted analog, indicating that small alkyl groups are well-tolerated at this position. nih.gov

Rational Design of Analogs based on SAR Data

The rational design of analogs is a systematic process guided by Structure-Activity Relationship (SAR) data, which seeks to optimize the biological activity of a lead compound by making targeted chemical modifications. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on structurally related molecules.

For instance, research on N-benzyl-2-methoxy-5-propargyloxybenzoamides as herbicides has shown that the introduction of a propargyloxy group at the 5-position of the benzoyl-benzene ring is beneficial for activity. nih.gov This suggests that modifications at this position of the 2-methoxybenzoic acid core can significantly impact biological outcomes. In the case of this compound, the piperidinyl group at the 5-position is a key structural feature. SAR studies would typically involve the synthesis and evaluation of analogs where this piperidine ring is altered. Modifications could include:

Ring substitution: Introducing substituents on the piperidine ring to explore steric and electronic effects.

Ring variation: Replacing the piperidine with other cyclic amines (e.g., pyrrolidine, morpholine) to assess the impact of ring size and heteroatom composition.

Linker modification: Altering the nature of the linkage between the phenyl ring and the piperidine moiety.

A pivotal discovery in a structurally related compound, 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (LNP023), which acts as an inhibitor of Factor B in the complement system, highlights the importance of the substituted piperidine and benzoic acid moieties for potent biological activity. nih.gov The SAR for LNP023 revealed that the specific stereochemistry and substituents on the piperidine ring were crucial for its inhibitory function.

A hypothetical SAR exploration for this compound, drawing parallels from related structures, is presented in the table below.

| Analog | Modification from this compound | Predicted Impact on Activity (Hypothetical) |

| Analog A | Replacement of piperidine with pyrrolidine | May alter binding affinity due to change in ring size and conformation. |

| Analog B | Introduction of a methyl group at the 4-position of the piperidine ring | Could enhance or decrease activity based on steric interactions within the binding pocket. |

| Analog C | Replacement of the methoxy (B1213986) group with an ethoxy group | Likely to have a minor impact on electronic properties but could affect metabolic stability. |

| Analog D | Shifting the piperidine group from the 5-position to the 4-position | Expected to significantly alter the molecule's geometry and its interaction with the biological target. |

Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.

For a compound like this compound, a QSAR study would involve compiling a dataset of structurally related molecules with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

Constitutional: e.g., molecular weight, number of atoms.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Physicochemical: e.g., logP (lipophilicity), polar surface area.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a mathematical model that links the descriptors to the observed activity. nih.gov

While a specific QSAR model for this compound is not available in the public domain, studies on other benzoic acid derivatives have demonstrated the utility of this approach. For example, QSAR studies on other series of compounds have successfully identified key descriptors that govern their biological activities.

A hypothetical QSAR data table for a series of analogs of this compound is shown below to illustrate the concept.

| Compound | logP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted IC₅₀ (µM) |

| This compound | 2.8 | 58.6 | 235.29 | 1.5 |

| Analog 1 (with pyrrolidine) | 2.5 | 58.6 | 221.26 | 2.1 |

| Analog 2 (with 4-methylpiperidine) | 3.2 | 58.6 | 249.32 | 0.9 |

| Analog 3 (with ethoxy group) | 3.1 | 58.6 | 249.32 | 1.3 |

In Vitro Mechanistic Investigations in Cellular Models

Cellular Target Engagement and Pathway Analysis

Understanding the mechanism of action of a compound at the cellular level is crucial for its development as a therapeutic agent. This involves identifying its direct molecular target and the downstream signaling pathways it modulates.

Based on the discovery of the structurally related compound LNP023 as a potent and selective inhibitor of Factor B (FB), a key serine protease in the alternative pathway (AP) of the complement system, it is plausible that this compound may also target this pathway. nih.gov The AP is a critical component of the innate immune system, and its dysregulation is implicated in various diseases.

In vitro studies to investigate this hypothesis would involve a series of cellular and biochemical assays:

Factor B Inhibition Assay: A direct enzymatic assay to measure the ability of this compound to inhibit the proteolytic activity of Factor B.

Alternative Pathway Hemolysis Assay: A classic assay to assess the functional inhibition of the AP by measuring the lysis of rabbit erythrocytes.

Cell-Based Pathway Analysis: Using cell lines that are sensitive to complement-mediated damage, the protective effect of the compound can be quantified. Further analysis using techniques like Western blotting or ELISA can be used to measure the levels of key downstream effectors of the complement cascade, such as C3a and C5a.

The table below outlines a potential experimental design for investigating the cellular mechanism of this compound.

| Assay | Cell Line / System | Endpoint Measured | Purpose |

| Factor B Enzymatic Assay | Purified Factor B protein | Inhibition of substrate cleavage | To determine direct inhibition of the putative target. |

| Alternative Pathway Hemolysis Assay | Rabbit Erythrocytes | Inhibition of cell lysis | To assess functional inhibition of the entire AP cascade. |

| Western Blot Analysis | Human retinal pigment epithelial cells (ARPE-19) | Levels of C3 and its cleavage products | To investigate the effect on a key downstream event in a relevant cell model. |

| Cytokine Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | To determine the anti-inflammatory effects potentially mediated by AP inhibition. |

While direct experimental evidence for this compound is pending, the strong evidence from its close analog provides a clear and testable hypothesis for its biological target and mechanism of action. Future research will be necessary to confirm these predictions and fully elucidate the therapeutic potential of this compound.

Applications in Chemical Biology and Drug Discovery Research

Utilization as a Synthetic Building Block

2-Methoxy-5-(piperidin-1-yl)benzoic acid, and its conceptual precursor 2-amino-5-methoxybenzoic acid, are valuable synthetic intermediates in the preparation of a variety of heterocyclic systems and other complex organic molecules. The arrangement of the methoxy (B1213986), carboxylic acid, and amino (or piperidinyl) groups on the benzene (B151609) ring provides a versatile platform for a range of chemical transformations.

The related compound, 2-amino-5-methoxybenzoic acid, is widely used in the synthesis of diverse heterocyclic structures. chemicalbook.com For instance, it serves as a key starting material for the creation of quinazolinones, which are recognized as histamine (B1213489) H3 receptor inverse agonists. chemicalbook.com The synthetic utility of the 2-amino-5-methoxybenzoic acid scaffold is demonstrated in a multi-step synthesis to produce 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. This process involves the reduction of the nitro group of 5-methoxy-2-nitrobenzoic acid, followed by diazotization and subsequent reactions to form the final thiazepine ring system. chemicalbook.com

Furthermore, 2-amino-5-methoxybenzoic acid is an important intermediate in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV. chemicalbook.com The general reactivity of the functional groups on the 2-methoxy-5-aminobenzoic acid core allows for its incorporation into larger, more complex molecules with specific biological targets. The piperidinyl group in this compound can be introduced through nucleophilic substitution on a suitably activated precursor, such as a halogenated or nitro-substituted benzoic acid derivative. This addition provides a lipophilic and basic moiety that can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The synthesis of related compounds, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug amisulpride, further highlights the utility of substituted methoxy-aminobenzoic acids as building blocks. google.com The synthetic routes to these compounds often involve multi-step processes including chlorosulfonation and subsequent reactions to introduce the desired functional groups. google.com

Table 1: Examples of Compounds Synthesized from 2-Amino-5-methoxybenzoic Acid Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material | Key Transformation(s) | Final Product Class | Example Application | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | Reduction, Diazotization, Cyclization | Tetrahydro-1,4-benzothiazepine | CNS-active compounds | chemicalbook.com |

| 2-Amino-5-methoxybenzoic acid | Not specified | Quinazolinones | Histamine H3 receptor inverse agonists | chemicalbook.com |

| 2-Amino-5-methoxybenzoic acid | Not specified | Dipeptidyl peptidase IV inhibitors | Alogliptin synthesis | chemicalbook.com |

Role as a Privileged Scaffold for Library Synthesis

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. researchgate.netnih.govmdpi.com These scaffolds serve as a foundation for the creation of compound libraries, where diversification of substituent groups can lead to the discovery of new bioactive molecules. hebmu.edu.cn While this compound itself is not extensively documented as a classic privileged scaffold, its core structure, the 2,5-substituted benzoic acid, has been identified as a valuable template in drug discovery. nih.gov

The 2,5-substituted benzoic acid core has been successfully employed to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In this context, the carboxylic acid at the 1-position and a substituent at the 2-position are crucial for maintaining key interactions with the target proteins, while the substituent at the 5-position allows for the introduction of chemical diversity to modulate potency and selectivity. nih.gov The design of these inhibitors was inspired by the need to create molecules that can overcome the limitations of targeting single Bcl-2 family proteins. nih.gov

The indole (B1671886) ring, another well-known privileged scaffold, demonstrates the power of this approach in generating a vast number of approved drugs and clinical candidates. mdpi.com Similarly, the 2,5-substituted benzoic acid framework provides a rigid core upon which different functional groups can be strategically placed. In the case of this compound, the methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the ring, while the piperidinyl group provides a basic handle and steric bulk that can be optimized for interaction with specific protein pockets.

The generation of a library of compounds based on this scaffold would involve the variation of the substituents at the 2 and 5 positions of the benzoic acid ring. For example, replacing the methoxy group with other alkoxy or aryloxy groups, and substituting the piperidine (B6355638) with other cyclic or acyclic amines, could lead to a diverse set of molecules for screening against various biological targets. This approach has been successfully used with other scaffolds, such as the 2-arylindole nucleus for discovering G-protein-coupled-receptor ligands. nih.gov

Design of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of drug targets. rsc.org These molecules are typically designed with a "warhead" that interacts with the target of interest, a linker, and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a photoaffinity label) that allows for detection and analysis. The design of effective chemical probes requires a scaffold that can be readily functionalized without losing its affinity for the target.

Benzoic acid derivatives have been utilized as the basis for designing chemical probes. nih.govresearchgate.net The this compound scaffold possesses several features that make it a suitable starting point for the development of chemical probes. The carboxylic acid group provides a convenient handle for the attachment of a linker and a reporter group through standard amide coupling reactions. The methoxy and piperidinyl substituents can be considered part of the "warhead" that directs the molecule to a specific binding site.

For example, to create a fluorescent probe, the carboxylic acid of this compound could be coupled to an amine-containing fluorophore, such as a derivative of fluorescein (B123965) or rhodamine. This would generate a molecule that could be used in fluorescence microscopy or flow cytometry to visualize the localization of its binding partner within cells.

Alternatively, for target identification studies, a biotinylated probe could be synthesized by attaching a biotin moiety to the carboxylic acid via a flexible linker. This probe could be used in pull-down experiments to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry. Furthermore, the introduction of a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, onto the scaffold could generate a photoaffinity probe for covalently labeling the target protein upon UV irradiation.

The dualsteric approach, which involves designing probes that bind to both an orthosteric and an allosteric site on a protein, offers a sophisticated strategy for enhancing probe sensitivity and selectivity. rsc.org The this compound scaffold could potentially be incorporated into such a dualsteric design, where the core structure targets one site, and a tethered pharmacophore targets a second, allosteric site.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-(piperidin-1-yl)benzoic acid?

- Methodology :

- Step 1 : Methylation of phenolic or carboxylic acid precursors (e.g., 5-methoxy-2-methylbenzoic acid derivatives) using standard methylating agents like methyl iodide or dimethyl sulfate under basic conditions .

- Step 2 : Amide condensation with piperidine derivatives. For example, coupling intermediates (e.g., 5-methoxy-2-methylbenzoic acid methyl ester) with piperidine via carbodiimide-mediated coupling (EDC/HOBt) .

- Step 3 : Deprotection of methoxy groups using reagents like BBr₃ in dichloromethane at low temperatures (-78°C) to yield the final benzoic acid derivative .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and piperidinyl groups) and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO for in vitro assays, ensuring final concentrations ≤0.1% to avoid cellular toxicity .

- Stability : Store under inert conditions (argon/vacuum) at -20°C in sealed, light-protected containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the piperidinyl group .

Advanced Research Questions

Q. How does the piperidinyl moiety influence the compound’s bioactivity and target selectivity?

- Mechanistic Insights :

- The piperidine ring enhances lipophilicity, improving membrane permeability and bioavailability. Its conformational flexibility allows optimal binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors) .

- SAR Studies : Replace piperidine with morpholine or pyrrolidine to assess changes in potency. For example, rigid analogs may reduce off-target effects .

Q. What strategies address contradictions in reported toxicity data?

- Root Causes : Discrepancies may arise from variations in sample purity, assay models (e.g., cell lines vs. primary cells), or exposure durations .

- Resolution Framework :

Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines for acute toxicity).

Purity Validation : Use HPLC-MS to confirm compound integrity and exclude degradants.

Model Comparison : Cross-test in multiple systems (e.g., zebrafish embryos vs. murine models) to identify species-specific effects .

Q. What role can this compound play in targeted protein degradation (e.g., PROTACs)?

- Application :

- Linker Design : The benzoic acid moiety serves as a connector between E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. The piperidinyl group provides spatial flexibility, optimizing ternary complex formation .

- Case Study : A PROTAC using this compound as a linker demonstrated enhanced degradation of BRD4 in leukemia cells (DC₅₀ = 10 nM) compared to PEG-based linkers .

- Optimization : Adjust linker length via alkyl spacers or introduce biodegradable bonds (e.g., ester linkages) to fine-tune pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.